

In-Depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichloro-2-methoxybenzoic acid

Cat. No.: B1343206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **4,5-Dichloro-2-methoxybenzoic acid**, a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. This document details its physicochemical characteristics, outlines general experimental protocols for their determination, and presents a plausible synthetic workflow.

Core Physical Properties

While specific experimental data for **4,5-Dichloro-2-methoxybenzoic acid** is limited in publicly available literature, a combination of computed data and comparative analysis with structurally similar compounds allows for a robust estimation of its physical properties.

Data Presentation: Physicochemical Properties of **4,5-Dichloro-2-methoxybenzoic Acid**

Property	Value/Description	Source
IUPAC Name	4,5-dichloro-2-methoxybenzoic acid	PubChem[1]
CAS Number	201150-65-4	PubChem[1]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	PubChem[1]
Molecular Weight	221.03 g/mol	PubChem[1]
Melting Point	Predicted: 112-116 °C (based on isomer data)	ChemBK (for 2,5-dichloro-6-methoxybenzoic acid)[2]
Boiling Point	Predicted: ~317 °C (based on isomer data)	ChemBK (for 2,5-dichloro-6-methoxybenzoic acid)[2]
Solubility	Predicted to be sparingly soluble in water, soluble in alcohols and other organic solvents.	General principle for similar organic acids
pKa	Predicted: ~2.40 (based on isomer data)	ChemBK (for 2,5-dichloro-6-methoxybenzoic acid)[2]
XLogP3	2.7	PubChem[1]
Topological Polar Surface Area	46.5 Å ²	PubChem[1]
Appearance	Expected to be a crystalline solid.	General property of benzoic acid derivatives

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of the key physical properties of solid organic acids like **4,5-Dichloro-2-methoxybenzoic acid**.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

- A small, finely powdered sample of the crystalline material is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, alongside a calibrated thermometer.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

For high-melting solids, the boiling point is often determined under reduced pressure to prevent decomposition. However, a general method for determining the boiling point of an organic compound at atmospheric pressure is the capillary method.

Procedure:

- A small amount of the liquid compound is placed in a small test tube or fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The assembly is heated gently in a heating bath.
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is removed, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of an organic acid can be qualitatively and quantitatively assessed in various solvents.

Qualitative Procedure:

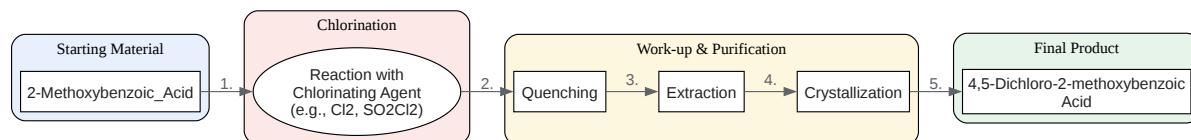
- A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C).
- The mixture is agitated vigorously for a set period.
- Visual observation determines if the solid has dissolved completely, partially, or not at all. This can be repeated with different solvents (e.g., water, ethanol, acetone, dichloromethane).

Quantitative Procedure (Shake-Flask Method):

- An excess amount of the solid is added to a known volume of the solvent in a sealed flask.
- The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The saturated solution is filtered to remove any undissolved solid.
- The concentration of the dissolved solid in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.


Procedure:

- A precisely weighed sample of the organic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or ethanol to ensure solubility.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.

- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of **4,5-Dichloro-2-methoxybenzoic acid**, based on known organic chemistry transformations and synthetic routes for similar compounds.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis workflow for **4,5-Dichloro-2-methoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dichloro-2-methoxybenzoic acid | C8H6Cl2O3 | CID 21180343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4,5-Dichloro-2-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1343206#4-5-dichloro-2-methoxybenzoic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com